molecular formula C16H21BrN2O2 B276626 {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile

Cat. No. B276626
M. Wt: 353.25 g/mol
InChI Key: BFBZYTZLIRJPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile, also known as BAMM, is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. BAMM is a selective antagonist of the α2C-adrenoceptor, which is a subtype of the adrenergic receptor.

Mechanism of Action

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile selectively blocks the α2C-adrenoceptor, which is a subtype of the adrenergic receptor. This receptor is involved in the regulation of blood pressure and mood. By blocking this receptor, {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile can reduce blood pressure and improve mood. {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has also been shown to reduce the withdrawal symptoms associated with opioid withdrawal by blocking the α2C-adrenoceptor.
Biochemical and Physiological Effects:
{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has been shown to reduce blood pressure and improve mood in animal studies. It has also been shown to reduce the withdrawal symptoms associated with opioid withdrawal. However, the long-term effects of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile on biochemical and physiological processes are not yet fully understood.

Advantages and Limitations for Lab Experiments

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has several advantages for lab experiments, including its selectivity for the α2C-adrenoceptor and its potential use in the treatment of hypertension, anxiety, and depression. However, {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile also has limitations, including its potential toxicity and the need for further studies to fully understand its long-term effects.

Future Directions

There are several future directions for the study of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile. One direction is to investigate its potential use in the treatment of opioid addiction. Another direction is to study its long-term effects on biochemical and physiological processes. Additionally, further studies are needed to optimize the synthesis of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile and to improve its yield.

Synthesis Methods

The synthesis of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile involves the reaction of 2-bromo-4-hydroxy-6-methoxyphenol with 2-(cyclohexylamino)acetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.

Scientific Research Applications

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has been extensively studied for its potential use in the treatment of hypertension, anxiety, and depression. It has been shown to selectively block the α2C-adrenoceptor, which is involved in the regulation of blood pressure and mood. {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has also been investigated for its potential use in the treatment of opioid addiction, as it can reduce the withdrawal symptoms associated with opioid withdrawal.

properties

Molecular Formula

C16H21BrN2O2

Molecular Weight

353.25 g/mol

IUPAC Name

2-[2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile

InChI

InChI=1S/C16H21BrN2O2/c1-20-15-10-12(9-14(17)16(15)21-8-7-18)11-19-13-5-3-2-4-6-13/h9-10,13,19H,2-6,8,11H2,1H3

InChI Key

BFBZYTZLIRJPOR-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC#N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC#N

Origin of Product

United States

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